molecular formula C13H24O11 B013713 Methyl-O3-(alpha-D-mannose)-alpha-D-mannose CAS No. 72028-62-7

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose

Cat. No. B013713
CAS RN: 72028-62-7
M. Wt: 356.32 g/mol
InChI Key: WOKXHOIRHHAHDA-ZEEOCKJESA-N
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Description

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is a type of polysaccharide that has garnered attention for its unique structural properties and potential applications in various fields of science. The molecule consists of mannose units with specific methyl group substitutions, contributing to its distinctive chemical and physical characteristics.

Synthesis Analysis

The synthesis of 3-O-methyl-D-mannose-containing polysaccharides (sMMPs) involves highly stereoselective and iterative methods. A notable approach is the glycosidation process, which yields the desired alpha-anomer in high purity and yield, free from contamination of scrambling products (Cheon, Lian, & Kishi, 2007).

Molecular Structure Analysis

Molecular structure analyses reveal that 3-O-methyl-D-mannose polysaccharides exhibit a mixture of isomers with variations in size and degree of methylation. These structures are linear, unbranched chains, suggesting a significant role of the methyl group in determining the molecular conformation and properties of these polysaccharides (Maitra & Ballou, 1977).

Chemical Reactions and Properties

Chemical reactions involving methyl-O3-(alpha-D-mannose)-alpha-D-mannose include dehydrative glycosylation, which is crucial for synthesizing its lower homologs. The reagent systems employed in these reactions are instrumental in forming the polysaccharides' backbone (Hirooka et al., 2002).

Physical Properties Analysis

The physical properties, such as molecular weight and specific volume of these polysaccharides, have been determined through sedimentation equilibrium and other analytical methods. These studies help in understanding the solubility, stability, and interaction of these molecules with biological systems (Gray & Ballou, 1971).

Chemical Properties Analysis

Chemical properties of these molecules, such as their resistance to enzymatic degradation and their behavior in methylation analyses, highlight the protective role of the methyl groups and the structural integrity of the polysaccharide chains. These properties are essential for their potential biological activities and applications (Lederkremer & Parodi, 1984).

Safety And Hazards


  • Toxicity : Limited toxicity data are available. However, as with any chemical compound, caution should be exercised.

  • Handling : Proper handling and storage are essential to prevent degradation or contamination.

  • Allergenicity : Individuals with mannose-specific allergies should avoid exposure.


Future Directions

Research on Methyl-O3-(alpha-D-mannose)-alpha-D-mannose should focus on:



  • Elucidating its biological functions and interactions.

  • Investigating potential therapeutic applications.

  • Developing efficient synthetic methods.


properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKXHOIRHHAHDA-ZEEOCKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222341
Record name Methyl 3-O-mannopyranosylmannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-O3-(alpha-D-mannose)-alpha-D-mannose

CAS RN

72028-62-7
Record name Methyl 3-O-mannopyranosylmannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072028627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-O-mannopyranosylmannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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